

Application Note: Methyl 15-methylhexadecanoate as an Internal Standard for FAME Analysis

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Compound of Interest

Compound Name: Methyl 15-methylhexadecanoate

Cat. No.: B164430

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative analysis of fatty acids is crucial in various fields, including drug development, clinical diagnostics, and nutritional science. Gas chromatography (GC) is a powerful technique for this purpose, but it requires the conversion of fatty acids into their more volatile fatty acid methyl esters (FAMES). To ensure accuracy and precision by correcting for variations in sample preparation and injection volume, an internal standard (IS) is indispensable.

An ideal internal standard is a compound that is chemically similar to the analytes but not naturally present in the samples. **Methyl 15-methylhexadecanoate**, also known as methyl isoheptadecanoate, is an excellent candidate for an internal standard in FAME analysis.^{[1][2][3]} Its branched-chain structure makes it rare in most biological samples, and its elution time is typically distinct from the common straight-chain FAMES, ensuring good chromatographic resolution.^[5] This application note provides a detailed protocol for using **methyl 15-methylhexadecanoate** as an internal standard for the quantitative analysis of FAMES by GC with Flame Ionization Detection (GC-FID).

Physicochemical Properties of Methyl 15-methylhexadecanoate

Property	Value
Synonyms	Methyl isoheptadecanoate, Methyl 15-methylpalmitate[1][2][3]
Molecular Formula	C18H36O2[1][2][4]
Molecular Weight	284.48 g/mol [1][2]
Appearance	Colorless liquid[6]
Boiling Point	Approximately 250 °C[6]
Solubility	Soluble in organic solvents like alcohols, ethers, and ketones[6]

Experimental Protocols

This section details the methodology for sample preparation, FAME derivatization, and GC analysis using **methyl 15-methylhexadecanoate** as an internal standard.

Materials and Reagents

- **Methyl 15-methylhexadecanoate** (Internal Standard)
- FAME standards (e.g., Supelco 37-Component FAME Mix)[5]
- Hexane (GC grade)
- Methanol (anhydrous)
- 2M Methanolic KOH
- Sodium chloride (NaCl)
- Samples containing lipids (e.g., oil, tissue homogenate)
- Glassware: screw-cap vials, pipettes, autosampler vials with inserts

Preparation of Internal Standard Stock Solution

- Accurately weigh approximately 10 mg of **methyl 15-methylhexadecanoate**.
- Dissolve it in hexane in a 10 mL volumetric flask to obtain a stock solution of approximately 1 mg/mL.
- Store the stock solution at -20°C.

Sample Preparation and Derivatization (Transesterification)

This protocol is based on a common base-catalyzed transesterification method.[\[7\]](#)

- Accurately weigh approximately 10-20 mg of the lipid-containing sample into a screw-cap vial.[\[8\]](#)
- Add a precise volume of the **methyl 15-methylhexadecanoate** internal standard stock solution to the sample. The amount should be chosen to be in the midrange of the expected concentrations of the FAMES in the sample.[\[8\]](#)
- Add 2 mL of hexane to dissolve the sample and the internal standard.
- Add 0.2 mL of 2M methanolic KOH.
- Cap the vial tightly and vortex vigorously for 30 seconds at room temperature.[\[9\]](#)
- Allow the phases to separate. If necessary, centrifuge at a low speed to facilitate separation.
- Carefully transfer the upper hexane layer containing the FAMES to a clean autosampler vial for GC analysis.

Gas Chromatography (GC-FID) Conditions

The following are typical GC conditions for FAME analysis and can be adapted as needed.[\[5\]](#)
[\[7\]](#)

Parameter	Condition
Gas Chromatograph	Agilent 7890A GC System or equivalent[7]
Column	Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[7]
Injector	Split/Splitless, operated in split mode (e.g., 20:1) [10]
Injector Temperature	250°C
Oven Program	Initial temperature 100°C, hold for 2 min, ramp at 5°C/min to 250°C, hold for 5 min
Carrier Gas	Helium or Hydrogen at a constant flow rate of 1.5 mL/min
Detector	Flame Ionization Detector (FID)
Detector Temperature	280°C
Injection Volume	1 µL

Data Presentation and Analysis

The concentration of each fatty acid is calculated relative to the known concentration of the internal standard, **methyl 15-methylhexadecanoate**.

Calculation

The concentration of an individual FAME is calculated using the following formula:

Concentration of FAME (mg/g) = (Area of FAME / Area of IS) * (Concentration of IS / Weight of Sample) * Response Factor

A response factor for each FAME relative to the internal standard should be determined by analyzing a standard mixture with known concentrations of all components. For many FAMES analyzed by FID, the response factors are close to unity and are often assumed to be 1 for simplicity.

Expected Quantitative Data

The following table summarizes the expected retention times and response factors for selected FAMES relative to **methyl 15-methylhexadecanoate**.

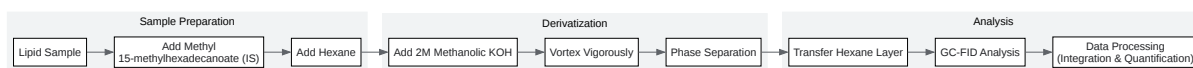
FAME	Abbreviation	Expected Retention Time (min)	Relative Response Factor (RRF)
Methyl myristate	C14:0	~12.5	1.02
Methyl palmitate	C16:0	~15.8	1.01
Methyl palmitoleate	C16:1	~16.1	1.01
Methyl 15-methylhexadecanoate	i-C17:0 (IS)	~17.2	1.00
Methyl stearate	C18:0	~18.9	1.00
Methyl oleate	C18:1	~19.2	0.99
Methyl linoleate	C18:2	~19.5	0.98
Methyl linolenate	C18:3	~19.8	0.97

Note: Retention times are estimates and will vary depending on the specific GC system and conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for FAME analysis using an internal standard.

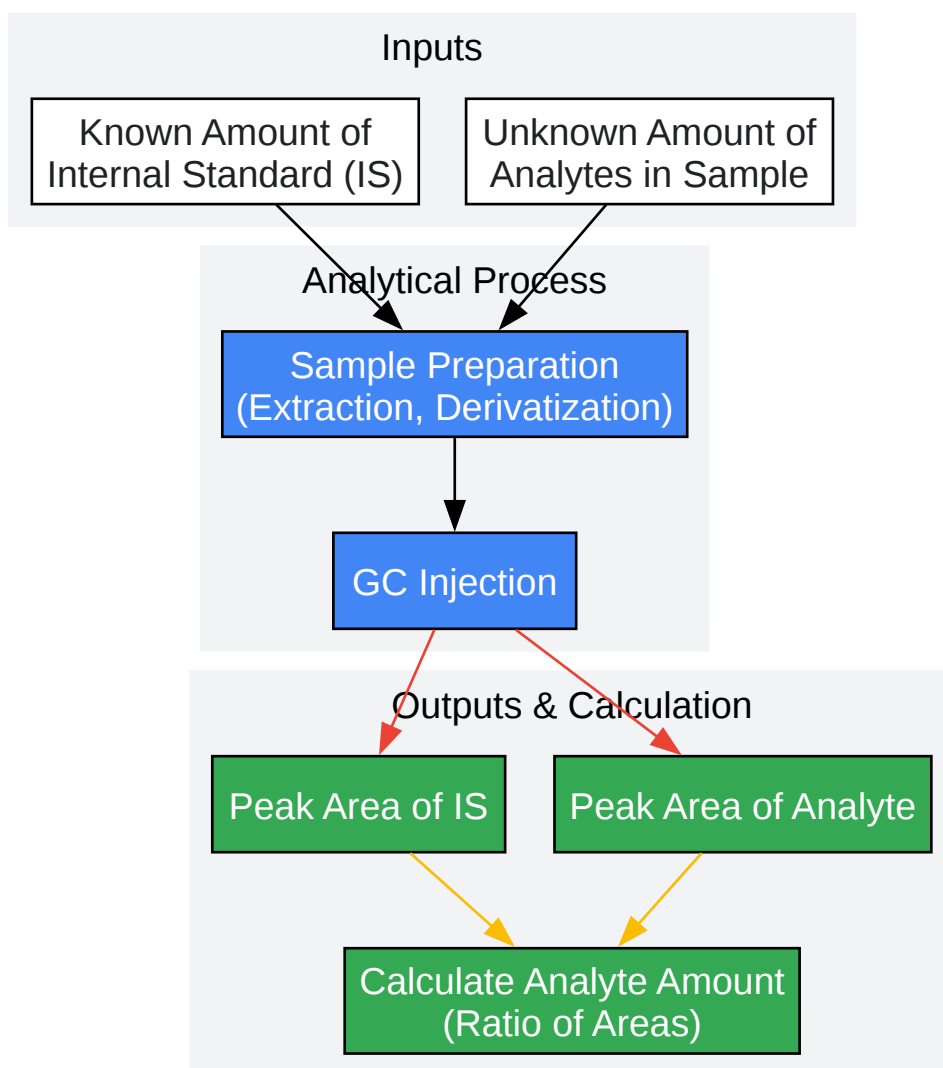


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Caption: Workflow for FAME analysis using an internal standard.

Logic of Internal Standard Quantification

This diagram illustrates the principle of using an internal standard for quantification.



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Caption: Principle of internal standard quantification.

Conclusion

Methyl 15-methylhexadecanoate is a highly suitable internal standard for the quantitative analysis of FAMES by GC-FID. Its unique branched structure ensures it is unlikely to be present in most biological samples, and it provides good chromatographic separation from common fatty acids. The detailed protocol and guidelines presented in this application note offer a robust framework for researchers, scientists, and drug development professionals to achieve accurate and reproducible quantification of fatty acids in their samples.

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